molecular formula C10H9NO4S B363451 (2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)acetonitrile CAS No. 881044-61-7

(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)acetonitrile

Cat. No.: B363451
CAS No.: 881044-61-7
M. Wt: 239.25g/mol
InChI Key: MKLQRUHBXYASQJ-UHFFFAOYSA-N
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Description

(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)acetonitrile is a chemical intermediate of interest in medicinal chemistry and pharmaceutical research. Compounds featuring the 2,3-dihydro-1,4-benzodioxin scaffold have been extensively studied for their diverse biological activities . Specifically, benzenesulfonamide derivatives based on this core structure have been synthesized and identified as potent antibacterial agents against various Gram-positive and Gram-negative bacterial strains, as well as moderate inhibitors of enzymes like lipoxygenase . The sulfonamide functional group is a privileged pharmacophore in drug discovery, known for its role in enzyme inhibition and its presence in a wide range of therapeutic agents . The nitrile group in this particular compound offers a versatile handle for further chemical transformations, making it a valuable building block for the synthesis of more complex molecules for biological evaluation. Researchers can utilize this compound to explore new potential therapeutics, particularly in areas requiring lipoxygenase inhibition or antibacterial action . This product is strictly For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4S/c11-3-6-16(12,13)8-1-2-9-10(7-8)15-5-4-14-9/h1-2,7H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKLQRUHBXYASQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonamide Intermediate Formation

The synthesis begins with 2,3-dihydro-1,4-benzodioxin-6-amine as the primary starting material. This amine reacts with benzenesulfonyl chloride in a basic aqueous medium, typically using sodium carbonate (Na₂CO₃) to maintain a pH of 8–9. The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic sulfur atom in benzenesulfonyl chloride, displacing the chloride ion and forming N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide (Figure 1).

Key Conditions

  • Solvent : Water or water/THF mixtures.

  • Temperature : Room temperature (20–25°C).

  • Reaction Time : 16–24 hours.

  • Yield : ~70–85% (estimated from analogous reactions).

StepReagentSolventTemperatureTimeProduct
1Benzenesulfonyl chlorideH₂O/THF25°C16–24hN-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide
StepReagentSolventCatalystTemperatureTimeProduct
22-BromoacetonitrileDMFLiH60–80°C12–18hThis compound

Alternative Methodologies and Modifications

Sulfonyl Chloride Route

Patent disclosures describe an alternative pathway starting with 2,3-dihydro-1,4-benzodioxin-6-sulfonyl chloride . This intermediate reacts directly with sodium cyanomethylide (generated in situ from acetonitrile and NaH) to yield the target compound.

Advantages

  • Fewer steps compared to the sulfonamide route.

  • Higher functional group tolerance.

Challenges

  • Handling moisture-sensitive sulfonyl chlorides.

  • Requires anhydrous conditions.

ReagentSolventBaseTemperatureYield
Sodium cyanomethylideTHFNaH0–5°C45%

One-Pot Synthesis

Recent advancements propose a one-pot method combining sulfonation and cyanomethylation. 2,3-Dihydro-1,4-benzodioxin-6-amine is treated with chlorosulfonic acid to form the sulfonyl chloride in situ, followed by immediate reaction with trimethylsilyl cyanide (TMSCN) . This approach reduces purification steps but requires stringent temperature control (-10 to 0°C).

Conditions

  • Solvent : Dichloromethane (DCM).

  • Catalyst : Pyridine.

  • Yield : ~55%.

Analytical Characterization

Synthesized batches are validated using:

  • ¹H-NMR : Peaks at δ 4.3–4.5 ppm (dioxan methylene) and δ 3.1–3.3 ppm (sulfonyl-CH₂CN).

  • IR Spectroscopy : Stretching vibrations at 2240 cm⁻¹ (C≡N) and 1350–1150 cm⁻¹ (S=O).

  • CHN Analysis : Confirms molecular formula C₁₀H₉NO₄S.

Industrial-Scale Considerations

Large-scale production faces challenges in:

  • Purification : Column chromatography is inefficient; crystallization from ethanol/water mixtures is preferred.

  • Safety : Exothermic reactions during sulfonation require controlled cooling .

Chemical Reactions Analysis

(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or aryl halides.

    Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to yield corresponding sulfonic acids or amides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In the field of chemistry, (2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)acetonitrile serves as a building block in the synthesis of various organic compounds. Its reactivity allows it to participate in multiple types of chemical reactions, making it valuable for developing new materials and specialty chemicals .

Biology

The biological applications of this compound are noteworthy:

  • Enzyme Inhibition Studies : Research indicates that derivatives of this compound exhibit significant inhibitory activity against enzymes such as α-glucosidase and acetylcholinesterase. These activities suggest potential therapeutic applications in managing conditions like type 2 diabetes and Alzheimer's disease .

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals. Its unique structural properties make it suitable for various formulations and chemical processes .

Case Study 1: Enzyme Inhibition

A study conducted on novel sulfonamides derived from (2,3-Dihydro-1,4-benzodioxin-6-amine) revealed that these compounds exhibited varying degrees of inhibitory activity against α-glucosidase. The results indicated that certain derivatives could serve as potential therapeutic agents for type 2 diabetes management due to their ability to modulate glucose absorption .

Case Study 2: Molecular Docking Studies

In another investigation involving molecular docking studies, researchers explored the binding interactions between this compound and target enzymes. The computational predictions aligned with experimental data, reinforcing the compound's potential as an enzyme inhibitor .

Comparative Analysis with Related Compounds

The following table compares this compound with related compounds that share structural features:

Compound NameStructural FeaturesUnique Properties
Benzodioxin SulfonamidesContains benzodioxin and sulfonamide groupsKnown for antimicrobial properties
2-MethylbenzodioxinMethyl substitution on benzodioxinExhibits enhanced lipophilicity
1,4-Benzodioxin DerivativesVariations in substituents on benzodioxinPotential anticancer agents

This comparison highlights the diversity within the benzodioxin class and underscores the unique attributes of this compound .

Mechanism of Action

The mechanism of action of (2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to various biological effects, such as antibacterial activity or enzyme regulation.

Comparison with Similar Compounds

Research and Application Insights

  • Synthetic Utility: The sulfonyl-acetonitrile group in the target compound serves as a reactive handle for synthesizing more complex molecules, such as thiazoles or amino acid conjugates .
  • Safety and Handling : Safety data for many analogues (e.g., CAS 499771-17-4) emphasize standard precautions for nitriles, including avoiding inhalation and skin contact . For the target compound, safety documentation may require direct inquiry from suppliers .

Biological Activity

(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)acetonitrile, with the chemical formula C10H9NO4S and CAS number 881044-61-7, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes a benzodioxin moiety and a sulfonyl group. Its molecular weight is approximately 239.25 g/mol. The structure can be represented as follows:

IUPAC Name 2(2,3dihydro1,4benzodioxin6ylsulfonyl)acetonitrile\text{IUPAC Name }2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)acetonitrile

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites. This prevents substrate binding and subsequent catalytic activity.
  • Protein Interactions : It may also interact with proteins involved in critical biological pathways, potentially affecting cellular signaling and metabolic processes.

Anticancer Activity

Studies have suggested that compounds with similar structures exhibit significant cytotoxic effects against cancer cell lines. For instance, related compounds have shown IC50 values indicating potent activity against HeLa cells, a cervical cancer cell line. The most effective derivatives in related studies achieved IC50 values as low as 10.46 μM/mL .

Antidiabetic Potential

Research has highlighted the potential of this compound as an inhibitor of α-glucosidase, an enzyme implicated in carbohydrate metabolism. Compounds with similar structures demonstrated significant inhibition at concentrations around 52.54 μM .

Interaction with DNA

Molecular docking studies suggest that this compound may bind to DNA, displacing intercalators like ethidium bromide from DNA complexes. This suggests potential applications in targeting DNA for therapeutic purposes .

Synthesis and Evaluation

A study focused on synthesizing new derivatives of benzodioxin compounds, including this compound, evaluated their enzyme inhibitory potential against α-glucosidase and acetylcholinesterase. The results indicated promising inhibitory activities, suggesting further exploration for therapeutic applications in diabetes and neurodegenerative diseases .

Comparative Analysis

A comparative analysis of this compound with other similar compounds reveals its unique properties:

Compound NameStructural FeaturesUnique Properties
Benzodioxin SulfonamidesContains benzodioxin and sulfonamide groupsKnown for antimicrobial properties
2-MethylbenzodioxinMethyl substitution on benzodioxinExhibits enhanced lipophilicity
1,4-Benzodioxin DerivativesVariations in substituents on benzodioxinPotential anticancer agents

This table illustrates how this compound stands out due to its specific functional groups which may confer distinct biological activities.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)acetonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves sulfonylation of 2,3-dihydro-1,4-benzodioxin-6-amine intermediates. For example, reacting the amine with a sulfonyl chloride derivative (e.g., acetonitrile-linked sulfonyl chloride) under dynamic pH control (pH 9–10) in aqueous Na₂CO₃ or using acetonitrile as a solvent at elevated temperatures (60°C) . Optimization includes monitoring reaction progress via TLC and adjusting stoichiometry of reagents like DIEA (N,N-diisopropylethylamine) to improve yields .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectral techniques:

  • ¹H NMR : Peaks for the benzodioxin ring (δ 4.2–4.3 ppm for methylene groups), sulfonyl protons (δ 3.8–4.0 ppm), and acetonitrile moiety (δ ~2.5 ppm) .
  • IR Spectroscopy : Stretching vibrations for sulfonyl (S=O, ~1350–1150 cm⁻¹) and nitrile (C≡N, ~2250 cm⁻¹) groups .
  • Elemental Analysis (CHN) : Validate empirical formula consistency (e.g., C₁₁H₁₁NO₅S) .

Q. What solvent systems are compatible with this compound for solubility studies?

  • Methodological Answer : Polar aprotic solvents like acetonitrile, DMF, or DMSO are effective due to the compound’s sulfonyl and nitrile groups. Phase solubility studies in acetonitrile with salts (e.g., KI) can be conducted at 283–333 K to assess temperature-dependent solubility .

Advanced Research Questions

Q. How does the electronic nature of the sulfonylacetonitrile group influence biological activity in enzyme inhibition assays?

  • Methodological Answer : The sulfonyl group enhances electrophilicity, potentially improving binding to enzyme active sites. For example, derivatives of 2,3-dihydro-1,4-benzodioxin-6-ylsulfonamide show inhibitory activity against α-glucosidase and acetylcholinesterase. Assays involve pre-incubating the compound with enzymes (e.g., lipoxygenase) and monitoring substrate conversion via UV-Vis spectroscopy at 234 nm . Dose-response curves (IC₅₀ values) and molecular docking (e.g., AutoDock Vina) can elucidate structure-activity relationships (SAR) .

Q. What strategies resolve low yields in N-substituted sulfonamide derivatives of this compound?

  • Methodological Answer : Low yields often arise from steric hindrance during alkylation. Strategies include:

  • Using LiH as a catalyst in DMF to enhance nucleophilicity of the sulfonamide nitrogen .
  • Introducing electron-withdrawing substituents on the aryl halide to facilitate SN2 mechanisms .
  • Purification via silica gel chromatography (petroleum ether:ethyl acetate gradients) to isolate products .

Q. How can computational modeling predict the compound’s metabolic stability or toxicity?

  • Methodological Answer : Tools like ADMET Predictor™ or SwissADME can estimate metabolic pathways (e.g., cytochrome P450 interactions) and toxicity endpoints. Focus on the sulfonylacetonitrile moiety’s susceptibility to hydrolysis or glutathione conjugation. Validate predictions with in vitro microsomal stability assays (e.g., human liver microsomes + NADPH) .

Q. What contradictions exist in spectral data for structurally similar benzodioxin derivatives, and how can they be resolved?

  • Methodological Answer : Discrepancies in NMR chemical shifts (e.g., benzodioxin methylene protons) may arise from solvent polarity or tautomerism. Mitigation strategies:

  • Compare data with deuterated analogs (e.g., 3,4-dimethoxyphenylacetonitrile-2,2-d₂) to confirm assignments .
  • Use heteronuclear correlation spectroscopy (HSQC/HMBC) to resolve overlapping signals .

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